Product packaging for 3-[(3-Methylpentan-2-yl)oxy]azetidine(Cat. No.:)

3-[(3-Methylpentan-2-yl)oxy]azetidine

Cat. No.: B13282681
M. Wt: 157.25 g/mol
InChI Key: AIAKFLQERVMOIE-UHFFFAOYSA-N
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Description

Historical Context and Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry

The history of heterocyclic chemistry dates back to the early 19th century with the discovery of compounds like furan. numberanalytics.com While five- and six-membered heterocycles were more common in early studies, the exploration of four-membered rings like azetidines has provided unique opportunities in chemical synthesis. tezu.ernet.inwikipedia.org The first synthesis of azetidine (B1206935) was reported in 1888. rsc.org Initially considered esoteric analogs of the more reactive three-membered aziridines, azetidines have since carved out their own niche. rsc.org Their significance surged with the discovery of their presence in natural products and their utility as building blocks in the synthesis of more complex molecules. fiveable.meresearchgate.net The most notable examples that brought four-membered nitrogen heterocycles to the forefront are the β-lactam antibiotics, such as penicillins and cephalosporins, which contain an azetidin-2-one (B1220530) ring. lifechemicals.combritannica.com

Unique Structural and Reactivity Characteristics of Azetidines, Emphasizing Ring Strain

The defining feature of azetidines is their significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain endows azetidines with a unique balance of stability and reactivity. rsc.orgresearchgate.netresearchwithrutgers.com The ring is stable enough for facile handling but can be selectively opened under appropriate reaction conditions, making it a versatile synthetic intermediate. rsc.orgrsc.orgresearchgate.netresearchwithrutgers.com

The geometry of the azetidine ring is also noteworthy. The four-membered ring is puckered, unlike the planar cyclobutane, to relieve some of the torsional strain. This puckering, along with the presence of the nitrogen atom, influences the conformational preferences of substituents on the ring. The nitrogen atom's lone pair of electrons also plays a crucial role in the molecule's basicity and nucleophilicity. However, the ring strain reduces the availability of this lone pair for protonation, making azetidines generally weaker bases than other heterocyclic amines. ontosight.ai

Table 1: Comparative Ring Strain of Saturated Nitrogen Heterocycles

HeterocycleRing SizeRing Strain (kcal/mol)
Aziridine (B145994)327.7
Azetidine 4 25.4
Pyrrolidine55.4
Piperidine6~0

Specific Focus on 3-Substituted Azetidines and Azetidine Ether Derivatives

Substitution at the 3-position of the azetidine ring has been a particularly fruitful area of research. nih.gov The introduction of substituents at this position can significantly influence the molecule's physical, chemical, and biological properties. acs.org The synthesis of 3-substituted azetidines can be achieved through various methods, including the functionalization of pre-existing azetidine rings or through cyclization strategies that incorporate the substituent from the outset. nih.govnih.govmdpi.com

Azetidine ether derivatives, specifically those with an ether linkage at the 3-position, are of interest due to the combination of the strained azetidine core and the flexible, yet polar, ether functionality. This combination can be advantageous in drug design, where the azetidine can act as a rigid scaffold to orient the ether side chain for optimal interaction with biological targets. The synthesis of such derivatives can be approached through methods like the Williamson ether synthesis, involving the reaction of a 3-hydroxyazetidine with an appropriate alkyl halide, or through the Mitsunobu reaction. acs.org

Rationale for Academic and Synthetic Research on 3-[(3-Methylpentan-2-yl)oxy]azetidine

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic and synthetic investigation can be inferred from the broader context of azetidine chemistry and medicinal chemistry.

The primary driver for research into novel substituted azetidines is their potential as bioactive molecules. lifechemicals.commedwinpublishers.com The azetidine scaffold is considered a "privileged" motif in medicinal chemistry, meaning it is a structural framework that is recurrently found in successful drugs. rsc.org The incorporation of an azetidine ring can improve pharmacological properties such as potency, selectivity, and metabolic stability. nih.gov

The specific side chain, (3-methylpentan-2-yl)oxy, introduces several features of interest:

Chirality: The 3-methylpentan-2-ol precursor to the ether side chain is chiral, meaning that this compound can exist as multiple stereoisomers. The synthesis and biological evaluation of individual stereoisomers are a common practice in drug discovery, as different stereoisomers can exhibit vastly different biological activities. fiveable.me

Lipophilicity: The alkyl ether side chain increases the lipophilicity of the molecule. This property is crucial for influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fine-tuning lipophilicity is a key aspect of optimizing a drug candidate.

Structural Diversity: The synthesis of a library of related azetidine ethers with varying alkyl chains allows for the exploration of the structure-activity relationship (SAR). Understanding how changes in the structure of the side chain affect biological activity is fundamental to rational drug design.

General Strategies for Azetidine Ring Formation

The construction of the azetidine skeleton is paramount. The ether side chain, (3-methylpentan-2-yl)oxy, can typically be introduced either before or after the formation of the heterocyclic ring, for instance, via nucleophilic substitution on a 3-hydroxyazetidine or a related precursor. The primary focus, therefore, remains on the efficient assembly of the four-membered ring.

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a carbon-nitrogen bond to close the ring. This strategy relies on precursors containing both the nitrogen nucleophile and an electrophilic carbon center in a 1,3-relationship.

One of the most common and direct methods for forming the azetidine ring is through an intramolecular SN2 reaction. nih.govfrontiersin.org This process involves a γ-substituted amine where the nitrogen atom acts as a nucleophile, displacing a leaving group from the γ-carbon.

The precursor is typically a 3-amino-1-propanol derivative. The hydroxyl group is converted into a good leaving group, such as a tosylate, mesylate, or a halide. Subsequent treatment with a base facilitates the intramolecular cyclization by deprotonating the amine (or a protected amine precursor), enhancing its nucleophilicity and promoting the ring-closing reaction. nih.govfrontiersin.org

General Reaction Scheme:

Precursor with Leaving Group -> [Base] -> Azetidine Ring

Precursor TypeLeaving Group (X)Typical BaseReference
1,3-Halo Amine-Cl, -Br, -IK₂CO₃, NaH frontiersin.org
1,3-Amino Mesylate-OMsNaH, KOtBu nih.gov
1,3-Amino Tosylate-OTsK₂CO₃ rsc.org

Reductive cyclization offers an alternative route to azetidines from various acyclic precursors. For instance, the reduction of β-haloalkylimines can be employed to form the azetidine ring. magtech.com.cn In this approach, the reduction of the imine moiety generates an amine, which can then undergo an intramolecular nucleophilic substitution with the halide on the same molecule to furnish the cyclized product. This method combines the generation of the nucleophile and the cyclization step in a single conceptual transformation.

The ring-opening of epoxides by amine nucleophiles is a powerful method for constructing amino alcohol functionalities, and when applied intramolecularly, it serves as an elegant route to azetidines. frontiersin.orgresearchgate.net The intramolecular aminolysis of 3,4-epoxy amines can be catalyzed by Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), to produce 3-hydroxyazetidines with high regioselectivity and yield. nih.govfrontiersin.orgresearchgate.net

This methodology is particularly advantageous as it can tolerate a wide range of functional groups. nih.govfrontiersin.org The reaction proceeds via activation of the epoxide by the Lewis acid, followed by a nucleophilic attack from the tethered amine. The regioselectivity of the attack (at C3 vs. C4 of the epoxide) can be controlled by the substrate's stereochemistry. frontiersin.org For example, cis-3,4-epoxy amines have been shown to yield azetidines, while the corresponding trans-isomers may lead to pyrrolidines. frontiersin.org

Table of Lanthanide-Catalyzed Azetidine Formation:

Substrate (cis-3,4-epoxy amine) Catalyst Yield (%) Reference
N-Benzyl-4,5-epoxy-hexan-1-amine La(OTf)₃ 85 nih.gov
N-(4-Methoxybenzyl)-4,5-epoxy-hexan-1-amine La(OTf)₃ 91 nih.gov
N-Butyl-4,5-epoxy-hexan-1-amine La(OTf)₃ 88 nih.gov

This method is a classical and widely used approach for azetidine synthesis. It involves the activation of the hydroxyl group of a 1,3-amino alcohol, often by converting it to a sulfonate ester (mesylate or tosylate), followed by cyclization under basic conditions. organic-chemistry.org The base serves to deprotonate the nitrogen atom (if it is a secondary amine or protected primary amine), which then acts as a nucleophile to displace the leaving group. Alternatively, starting from 1,3-halo amines, a base can directly promote the ring closure. mdpi.com

Cycloaddition reactions provide a powerful and convergent strategy for the synthesis of four-membered rings, including azetidines. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. mdpi.com

The most relevant cycloaddition for azetidine synthesis is the [2+2] cycloaddition between an imine and an alkene, a transformation known as the aza Paternò–Büchi reaction. nih.govrsc.org This reaction can be initiated photochemically, where an excited-state imine reacts with a ground-state alkene to form the azetidine ring directly. rsc.orgchemrxiv.org

Recent advancements have enabled these reactions to proceed under visible light using photocatalysts, making the process milder and more accessible. rsc.orgchemrxiv.orgspringernature.com For example, an iridium-based photocatalyst can be used to activate an oxime or a related imine precursor via triplet energy transfer, which then undergoes a [2+2] cycloaddition with an alkene. chemrxiv.orgspringernature.com This approach is noted for its operational simplicity and broad functional group tolerance. chemrxiv.org

Examples of [2+2] Photocycloadditions for Azetidine Synthesis:

Imine Component Alkene Component Conditions Product Type Reference
2-Isoxazoline-3-carboxylates Styrenes Visible light, Ir(III) catalyst Functionalized Azetidines rsc.orgchemrxiv.org
Azauracils Ethyl vinyl ether UV light, Acetone sensitizer Fused Azetidines rsc.org

These cycloaddition strategies offer a rapid way to build molecular complexity and provide access to highly functionalized azetidines that would be challenging to synthesize through intramolecular cyclization routes. nih.gov

Synthetic Methodologies for this compound and Related Azetidine Ethers

The synthesis of azetidines, a class of four-membered nitrogen-containing heterocycles, is of significant interest due to their presence in biologically active compounds and their utility as synthetic intermediates. magtech.com.cn The construction of the strained azetidine ring, particularly with ether functionalities such as the one found in this compound, requires specialized synthetic strategies. These methods can be broadly categorized into cycloaddition reactions and ring transformation/rearrangement reactions.

2 Cycloaddition Reactions

Cycloaddition reactions represent a powerful and direct approach to the azetidine core by forming two new bonds in a single step. nih.gov

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is an efficient and atom-economical method for synthesizing functionalized azetidines. nih.govrsc.orgresearchgate.net This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene. nih.gov However, this method has faced challenges, such as competing E/Z isomerization of the imine upon excitation. nih.gov

Historically, these reactions required UV light for the direct excitation of the imine component. researchgate.net To circumvent issues like unproductive decay pathways, most successful examples have utilized cyclic imines to prevent isomerization. nih.govresearchgate.net Recent advancements have focused on visible-light-mediated processes, which offer milder reaction conditions. nih.gov This is often achieved through triplet energy transfer, where a photocatalyst is selectively excited by visible light and then transfers its energy to the alkene. nih.gov This excited-state alkene subsequently reacts with the ground-state imine, avoiding direct excitation of the imine and its associated side reactions. nih.gov

For instance, N-(arylsulfonyl)imines have been shown to undergo stereospecific [2+2] photocycloadditions with styrenyl alkenes when irradiated with 365 nm UV light, yielding protected azetidines in yields ranging from 20–83%. nih.gov The stereospecificity is attributed to the reaction proceeding through a singlet state exciplex. nih.gov The development of visible-light-mediated protocols has expanded the scope of this reaction, making it a more versatile tool for constructing complex azetidine scaffolds. nih.govacs.org

Table 1: Examples of Aza Paternò–Büchi Reactions

Imine TypeAlkene TypeConditionsYieldReference
N-(arylsulfonyl)imineStyrenyl alkene365 nm UV light20-83% nih.gov
Oxime tethered to alkeneVisible light, Ir photocatalyst98% nih.gov
2-Isoxazoline-3-carboxylatesVarious alkenesVisible light, Ir photocatalystBroad scope nih.govrsc.org
Dihydroquinoxalinones (amine precursor)Various alkenesVisible light, photoredox catalystHigh yields nih.gov

Amine-catalyzed cycloadditions have emerged as a significant strategy for the construction of various heterocyclic systems. In the context of azetidine synthesis, this approach often involves the reaction of allenoates and imines, catalyzed by a nucleophilic amine. magtech.com.cn This methodology provides a metal-free alternative for constructing the four-membered ring.

The direct intermolecular [2+2] cyclization of alkenes with amines or their derivatives like oximes is a highly desirable but challenging transformation. nih.govresearchgate.net Recent breakthroughs have utilized photocatalysis to achieve this reaction under mild conditions.

One approach involves the photoredox-catalyzed aerobic oxidation of amines, such as dihydroquinoxalinones, to generate an imine intermediate in situ. nih.govacs.org This intermediate then undergoes an intermolecular [2+2] cycloaddition with a variety of alkenes to produce the azetidine product stereoselectively and in high yields. nih.govacs.org

Alternatively, the unique triplet state reactivity of oximes can be harnessed for azetidine synthesis. nih.govresearchgate.net Visible-light-mediated triplet energy transfer from a photocatalyst (e.g., an iridium complex) to a specific class of oximes, such as 2-isoxazoline-3-carboxylates, enables their [2+2] cycloaddition with a broad range of alkenes. nih.govrsc.org This method is characterized by its operational simplicity and allows for the synthesis of highly functionalized azetidines that can be readily deprotected to yield the free azetidine core. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B13282681 3-[(3-Methylpentan-2-yl)oxy]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(3-methylpentan-2-yloxy)azetidine

InChI

InChI=1S/C9H19NO/c1-4-7(2)8(3)11-9-5-10-6-9/h7-10H,4-6H2,1-3H3

InChI Key

AIAKFLQERVMOIE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)OC1CNC1

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 3 3 Methylpentan 2 Yl Oxy Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the elucidation of the carbon-hydrogen framework of organic compounds. A multi-faceted NMR analysis is required for the complete structural assignment of 3-[(3-Methylpentan-2-yl)oxy]azetidine.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Core Structure Confirmation

One-dimensional NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals corresponding to the azetidine (B1206935) ring and the 3-methylpentan-2-yl ether side chain. Protons on the azetidine ring, being adjacent to a nitrogen atom, are expected to resonate at a lower field. The proton at the C3 position of the azetidine ring, being attached to the carbon bearing the ether linkage, would be further deshielded. The protons of the 3-methylpentan-2-yl group would exhibit complex splitting patterns due to the presence of multiple chiral centers and diastereotopicity.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Azetidine CH₂ (C2/C4) 3.4 - 3.8 m -
Azetidine CH (C3) 4.3 - 4.6 m -
Azetidine NH 1.8 - 2.8 br s -
OCH (from pentan-2-yl) 3.7 - 4.0 m -
CH (from pentan-2-yl) 1.6 - 1.9 m -
CH₃ (from pentan-2-yl) 1.0 - 1.2 d ~6-7
CH (from 3-methyl) 1.4 - 1.7 m -
CH₂ (from 3-methyl) 1.1 - 1.5 m -
CH₃ (from 3-methyl) 0.8 - 1.0 d ~6-7

Note: This table contains theoretically predicted data. Actual experimental values may differ.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a count of the unique carbon environments. The carbon atoms of the azetidine ring are expected to appear in the mid-field region of the spectrum, with the C3 carbon, bonded to the electronegative oxygen atom, showing the largest chemical shift among the ring carbons. The carbons of the aliphatic side chain will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Azetidine C2/C4 48 - 58
Azetidine C3 72 - 82
OCH (from pentan-2-yl) 78 - 88
CH (from pentan-2-yl) 32 - 42
CH₃ (from pentan-2-yl) 18 - 28
CH (from 3-methyl) 38 - 48
CH₂ (from 3-methyl) 28 - 38
CH₃ (from 3-methyl) 12 - 22

Note: This table contains theoretically predicted data. Actual experimental values may differ.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To establish the connectivity between different parts of the molecule and to determine its stereochemistry, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton spin coupling networks. For instance, it would confirm the connectivity between the protons on the azetidine ring and within the 3-methylpentan-2-yl side chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. A key correlation would be expected between the proton on the C3 of the azetidine ring and the carbon of the OCH group in the side chain, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the through-space proximity of protons, which is vital for stereochemical assignment. NOE correlations would help in establishing the relative stereochemistry of the chiral centers in the 3-methylpentan-2-yl moiety and its spatial orientation with respect to the azetidine ring.

Chiral NMR Shift Reagents and Auxiliary Derivatization for Enantiomeric Excess Determination

The presence of multiple stereocenters in this compound necessitates methods to determine its enantiomeric purity. Chiral NMR techniques are well-suited for this purpose. The addition of a chiral shift reagent, such as a lanthanide complex, can induce chemical shift differences between the enantiomers, allowing for their quantification by integration of the corresponding signals in the ¹H NMR spectrum. Alternatively, derivatization with a chiral auxiliary agent would produce diastereomers that are distinguishable by NMR, enabling the determination of the enantiomeric excess of the original compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental formula. For this compound, HRMS would be used to confirm the molecular formula of C₉H₁₉NO.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺ C₉H₂₀NO⁺ 158.1539

Note: These are theoretically calculated values.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is obtained. For this compound, the major fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of ions corresponding to the azetidine and the 3-methylpentan-2-yl moieties. Further fragmentation of these initial product ions would provide additional structural information, confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the molecule's vibrational modes. For this compound, the IR spectrum is predicted to be dominated by absorptions corresponding to its ether linkage, azetidine ring, and aliphatic hydrocarbon structure.

The most prominent feature would be the strong C-O-C stretching vibration from the ether group, which typically appears in the 1300-1000 cm⁻¹ region. libretexts.org The N-H bending vibration of the secondary amine within the azetidine ring is expected to cause a moderate absorption around 1650-1580 cm⁻¹. Furthermore, the C-N stretching of the aliphatic amine is anticipated to be in the 1250-1020 cm⁻¹ range. Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups of the 3-methylpentan-2-yl moiety and the azetidine ring would be observed as strong, sharp peaks in the 2960-2850 cm⁻¹ region. jmchemsci.comjmchemsci.com The puckered four-membered azetidine ring itself has characteristic deformation and rocking vibrations, though these may be complex and appear in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H (Alkyl)Stretching2960-2850Strong
N-H (Azetidine)Stretching3400-3300Moderate
N-H (Azetidine)Bending1650-1580Moderate
C-O-C (Ether)Asymmetric Stretching1250-1050Strong
C-N (Azetidine)Stretching1250-1020Moderate-Weak

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which contains at least two chiral centers (at the C2 position of the pentanyl group and the C3 position of the azetidine ring), single-crystal X-ray diffraction would be invaluable for unambiguously establishing its stereochemistry.

To perform this analysis, a high-quality single crystal of a suitable derivative (e.g., a salt with a chiral acid or a heavy atom) would need to be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com This would confirm the relative and absolute stereochemistry of the molecule, as well as provide insights into intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, in the solid state. Although no specific crystal structure for this compound has been reported, the technique is widely applied to substituted azetidines and related heterocyclic systems. mdpi.comresearchgate.net

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile compounds. Given the presence of multiple chiral centers, diastereomers of this compound could potentially be separated using standard HPLC techniques.

Normal-Phase HPLC: Using a polar stationary phase (e.g., silica (B1680970) gel) with non-polar mobile phases (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures), it is often possible to separate positional isomers and diastereomers. chromforum.orgnih.gov

Chiral HPLC: To separate the enantiomers, a chiral stationary phase (CSP) would be required. Columns based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often effective for separating isomers of small amine-containing heterocycles. nacalai.com

Table 2: Plausible HPLC Methods for the Analysis of this compound

MethodStationary PhaseTypical Mobile PhaseApplication
Reversed-PhaseC18 or C8Acetonitrile / Water with 0.1% TFAPurity Assessment
Normal-PhaseSilica or DiolHexane / Ethyl AcetateDiastereomer Separation
ChiralPolysaccharide-based (e.g., Chiralcel®)Alkanes / Alcohols (e.g., Hexane/Isopropanol)Enantiomer Separation

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound is expected to be sufficiently volatile for GC analysis. The technique can be used for both purity assessment and, with the appropriate column, separation of stereoisomers.

A standard GC analysis would likely employ a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). For more polar azetidine derivatives, derivatization, such as silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can improve peak shape and thermal stability. researchgate.net Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, are highly effective for separating enantiomers of small chiral molecules like azetidines. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid and indispensable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.org By spotting the reaction mixture alongside the starting materials on a TLC plate (typically silica gel), one can observe the consumption of reactants and the formation of the product. rochester.edu

A suitable mobile phase, often a mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol, would be chosen to achieve good separation between the starting materials and the desired product, with a target Rf (retention factor) for the product of approximately 0.3-0.4. rochester.edu Visualization can be achieved using UV light if the compounds are UV-active, or by staining with a reagent such as potassium permanganate (B83412) or ninhydrin, which reacts with the amine functionality of the azetidine ring. uw.edu.pl

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound, serving as a crucial check of its empirical formula and purity. For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₉H₁₉NO. nih.gov Any significant deviation would suggest the presence of impurities, such as residual solvent or byproducts. Many studies on novel azetidine derivatives rely on elemental analysis to confirm the composition of newly synthesized compounds. tandfonline.com

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₉NO)

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.011108.09968.74
HydrogenH1.00819.15212.18
NitrogenN14.00714.0078.91
OxygenO15.99915.99910.18
Total 157.257 100.00

Optical Rotation Measurements for Chiral Purity

Currently, there is no publicly available data on the specific optical rotation of this compound. This information is essential for the assessment of chiral purity via polarimetry. Detailed research findings and data tables for this specific analytical characterization could not be generated due to the absence of published experimental values.

Computational and Theoretical Investigations of 3 3 Methylpentan 2 Yl Oxy Azetidine

Quantum-Chemical Studies of Azetidine (B1206935) Ring Strain and Stability

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, a consequence of deviations from ideal bond angles and torsional strain. This inherent strain is a defining feature of its chemistry, rendering it more reactive than larger, more stable heterocycles like pyrrolidine, yet more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.org Quantum-chemical calculations are essential for quantifying this strain energy.

The ring strain energy of the parent azetidine is approximately 25.4 kcal/mol. rsc.org For a substituted derivative such as 3-[(3-Methylpentan-2-yl)oxy]azetidine, quantum-chemical methods like Density Functional Theory (DFT) would be employed to calculate the specific strain energy. This is typically achieved by using homodesmotic or isodesmic reactions, where the energy of the strained ring is compared to that of analogous, strain-free open-chain molecules. The calculations would parse out the contributions from angle strain (compression of C-N-C and C-C-C bond angles from the ideal tetrahedral 109.5°) and torsional strain (eclipsing interactions of hydrogens on adjacent ring carbons).

Table 1: Comparison of Typical Ring Strain Energies in Heterocycles
HeterocycleRing SizeTypical Strain Energy (kcal/mol)
Aziridine3~27
Azetidine4~25
Pyrrolidine5~5-6
Piperidine6~0

Conformational Analysis of this compound

The four-membered azetidine ring is not planar but exists in a puckered conformation to alleviate some torsional strain. This puckering, combined with the multiple rotatable bonds in the bulky (3-Methylpentan-2-yl)oxy side chain, gives rise to a complex potential energy surface with numerous possible conformers.

A systematic conformational analysis using computational methods would be performed to identify the lowest-energy (most stable) structures. nih.gov This process involves:

Ring Puckering: Investigating the two primary puckered conformations of the azetidine ring, where one atom deviates from the plane of the other three.

Substituent Orientation: Determining the relative stability of the axial versus equatorial positioning of the ether side chain on the puckered ring.

Side-Chain Rotation: Systematically rotating the single bonds within the (3-Methylpentan-2-yl)oxy group (e.g., the C-O and C-C bonds) to find local and global energy minima.

Quantum mechanical calculations would be used to optimize the geometry of each potential conformer and calculate its relative energy. The results of such a study would likely show a preference for an equatorial placement of the bulky side chain to minimize steric hindrance with the ring atoms.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound
Conformer DescriptionRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Equatorial, Anti-Gauche (Side Chain)0.00 (Global Minimum)75.5
Equatorial, Gauche-Gauche (Side Chain)0.8516.1
Axial, Anti-Gauche (Side Chain)1.504.2

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.netnih.gov An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and solving Newton's equations of motion for every atom over thousands of timesteps.

These simulations would reveal:

Conformational Flexibility: How the molecule transitions between different low-energy conformations at a given temperature. This includes observing the dynamic puckering of the azetidine ring and the rapid reorientations of the flexible side chain.

Solvent Interactions: The formation and breaking of hydrogen bonds between the azetidine's N-H group and surrounding water molecules. It would also characterize the hydrophobic interactions between the alkyl side chain and the solvent, leading to an understanding of the molecule's solvation shell. mdpi.com

Accessible Conformational Space: MD simulations can explore the potential energy surface more broadly than simple geometry optimizations, potentially identifying important transient shapes the molecule can adopt, which may be relevant for its biological activity or chemical reactivity.

Reaction Mechanism Studies on Azetidine Ring Transformation or Functionalization

The strain in the azetidine ring makes it susceptible to ring-opening reactions, a key aspect of its functionalization. rsc.org Computational studies are critical for elucidating the mechanisms and energetics of these transformations.

Azetidine rings can be opened via nucleophilic attack, often facilitated by protonation of the ring nitrogen under acidic conditions. nih.gov For this compound, a key question is the regioselectivity of the ring-opening: will a nucleophile attack the C2 or the C4 position?

Computational modeling would address this by:

Modeling Reactants: Simulating the initial step, the protonation of the azetidinium nitrogen, to form the reactive azetidinium ion.

Mapping Reaction Pathways: Calculating the energy profiles for the nucleophilic attack at both C2 and C4. This involves locating the transition state (TS) structure for each pathway. mdpi.com

Calculating Activation Energies: Determining the activation energy (the energy difference between the reactants and the transition state) for each pathway. The pathway with the lower activation energy is the kinetically favored one and will yield the major product. researchgate.net

Table 3: Hypothetical Calculated Activation Energies for Nucleophilic Ring-Opening
Reaction PathwayTransition StateCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Nucleophilic attack at C2TS-C222.5Minor Pathway
Nucleophilic attack at C4TS-C420.1Major Pathway

If this compound were to undergo a reaction that creates a new stereocenter, computational chemistry could predict the stereochemical outcome. nih.gov For example, in a reaction catalyzed by a chiral catalyst, the catalyst can form two different diastereomeric transition states with the substrate, one leading to the (R)-product and the other to the (S)-product.

By calculating the Gibbs free energy of these competing transition states, the stereoselectivity of the reaction can be predicted. researchgate.netacs.org The energy difference between the two transition states (ΔΔG‡) is directly related to the enantiomeric or diastereomeric excess of the product. This predictive power allows for the rational design of new catalysts and the optimization of reaction conditions to favor the desired stereoisomer. emich.edu

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum-chemical method used to investigate the electronic structure of molecules, which in turn governs their reactivity. nih.gov For this compound, DFT calculations would provide several key insights:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO location (likely centered on the nitrogen lone pair) indicates the site of nucleophilic attack, while the LUMO location suggests sites susceptible to electrophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this azetidine derivative, the map would show regions of negative potential (red/yellow) around the electronegative nitrogen and oxygen atoms, highlighting them as sites for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be found near the N-H proton.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial charge on each atom. This data quantifies the electronic effects of the substituents and helps identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) centers in the molecule. nih.gov

Table 4: Representative DFT-Calculated Electronic Properties
PropertyCalculated Value (eV)Interpretation
HOMO Energy-6.8Indicates electron-donating ability (nucleophilicity)
LUMO Energy+1.5Indicates electron-accepting ability (electrophilicity)
HOMO-LUMO Gap8.3Relates to chemical reactivity and kinetic stability

Advanced Applications of 3 3 Methylpentan 2 Yl Oxy Azetidine As a Chemical Building Block

Asymmetric Synthesis and Chiral Catalysis Involving Azetidine (B1206935) Scaffolds

The application of chiral azetidine-derived ligands and organocatalysts has become a significant area of research in asymmetric synthesis. researchgate.netresearchgate.netbirmingham.ac.uk Chiral azetidines are utilized to induce enantioselectivity in a variety of chemical transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netbirmingham.ac.uk The rigid, puckered conformation of the azetidine ring can create a well-defined chiral environment around a catalytic center, influencing the stereochemical outcome of a reaction.

For a molecule like 3-[(3-Methylpentan-2-yl)oxy]azetidine, the presence of a chiral center in the alkoxy side chain offers the potential for its use as a chiral building block or ligand. While direct catalytic applications of this specific compound are not extensively documented, the principles established for other chiral 3-substituted azetidines can be extrapolated. For instance, chiral 3-hydroxyazetidines have been successfully employed as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net The stereogenic center in the (3-Methylpentan-2-yl)oxy group could similarly influence the formation of stereoselective products when the azetidine nitrogen coordinates to a metal center or participates in organocatalysis.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the origins of enantioselectivity in reactions catalyzed by chiral phosphoric acids with N-acyl-azetidines. These studies reveal that selectivity is driven by the ability of the substrates to fit into the catalyst's chiral pocket, a principle that would apply to derivatives of this compound. rsc.org

Table 1: Examples of Asymmetric Reactions Utilizing Chiral Azetidine Scaffolds
Reaction TypeChiral Azetidine Catalyst/Ligand TypeKey Features
Diethylzinc Addition to AldehydesChiral 3-hydroxyazetidinesHigh enantioselectivities achieved. researchgate.net
Friedel-Crafts AlkylationsChiral azetidine-derived organocatalystsEffective in creating carbon-carbon bonds with stereocontrol. researchgate.netbirmingham.ac.uk
Henry (Nitroaldol) ReactionsChiral azetidine-derived ligandsUsed to synthesize chiral nitro alcohols. researchgate.netbirmingham.ac.uk
Michael-type AdditionsAzetidine-containing binuclear zinc catalystsDemonstrated in the asymmetric addition of phosphites. rsc.org

Precursor for Advanced Organic Materials

Azetidines and their derivatives are valuable monomers for the synthesis of polyamines through ring-opening polymerization (ROP). rsc.orgresearchgate.netutwente.nl The strain in the four-membered ring provides the thermodynamic driving force for polymerization, which can proceed via cationic or anionic mechanisms. rsc.orgutwente.nl The resulting polyamines, such as poly(trimethylene imine), have a range of potential applications, including in antimicrobial coatings, CO2 adsorption, and as chelating agents. rsc.orgresearchgate.net

The cationic ring-opening polymerization of azetidine and N-alkylazetidines has been reviewed, with some systems exhibiting "living" polymerization characteristics. researchgate.net This allows for the synthesis of polymers with controlled molecular weights and architectures. A substituted azetidine like this compound could serve as a functional monomer in such polymerizations. The alkoxy side group would be incorporated as a pendant chain on the resulting polyamine, potentially imparting specific properties to the polymer, such as altered solubility, thermal stability, or hydrophobicity.

Furthermore, if bifunctionalized, azetidine derivatives can act as crosslinkers, creating networked polymer structures with enhanced mechanical properties. The reactivity of the azetidine ring allows for its incorporation into various polymer backbones.

Role in the Development of Novel Synthetic Methodologies

The synthesis of functionalized azetidines itself has been a fertile ground for the development of new synthetic methods. rsc.orgmagtech.com.cnresearchgate.netnih.gov These methodologies are crucial for accessing novel azetidine-based building blocks for drug discovery and materials science. The synthesis of a 3-alkoxyazetidine, such as the title compound, can be envisioned through several established routes. One common approach is the alkylation of 3-hydroxyazetidine, which is commercially available or can be synthesized from precursors like epichlorohydrin. chemicalbook.comchemicalbook.comgoogle.comscintica.com

Novel synthetic strategies for creating substituted azetidines include:

Palladium-catalyzed intramolecular C-H amination: This method allows for the formation of the azetidine ring through the activation of C(sp3)-H bonds. rsc.org

[2+2] Photocycloadditions (Aza Paternò-Büchi reaction): This approach involves the reaction of an imine and an alkene to directly form the azetidine ring, often with high diastereoselectivity. researchgate.netnih.gov

Ring expansion of aziridines or ring contraction of larger heterocycles: These strain-driven rearrangements provide alternative pathways to the azetidine core. magtech.com.cn

Gold-catalyzed oxidative cyclization: Chiral azetidin-3-ones can be synthesized from chiral N-propargylsulfonamides, which can then be further functionalized. nih.gov

The development of these methods expands the toolkit available to organic chemists, enabling the synthesis of a wider variety of substituted azetidines, including those with complex side chains like (3-Methylpentan-2-yl)oxy.

Applications in Chemical Biology Research

Azetidine-based amino acids are considered constrained analogs of natural amino acids and are valuable tools in the design of peptide mimetics. nih.govacs.orgnih.gov The rigid four-membered ring restricts the conformational freedom of the peptide backbone, which can lead to enhanced receptor binding affinity, selectivity, and proteolytic stability. ljmu.ac.uk Azetidine-2-carboxylic acid, for example, is an analog of proline. nih.gov

3-Substituted azetidines can be incorporated into peptides to create novel secondary structures. For instance, 3-aminoazetidine has been shown to act as a turn-inducing element, facilitating the cyclization of small peptides. nih.govljmu.ac.uk Model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have been studied to understand their conformational preferences, with observations suggesting they can induce β-turns. researchgate.net A compound like this compound could be derivatized into an unnatural amino acid, where the alkoxy group serves as a unique side chain, and then incorporated into peptide sequences to probe structure-activity relationships or to create peptides with novel therapeutic properties.

Table 2: Comparison of Azetidine Amino Acids with Natural Counterparts
Azetidine Amino AcidNatural Amino Acid AnalogKey Structural FeatureImpact on Peptide Structure
Azetidine-2-carboxylic acidProlineFour-membered ring instead of fiveInduces tighter turns in peptide backbone
3-Substituted Azetidine Amino AcidsVarious (depending on substituent)Constrained side-chain orientationCan act as turn-inducers or create novel secondary structures nih.govresearchgate.net

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker—its length, rigidity, and composition—is critical for the efficacy of the PROTAC. nih.govexplorationpub.com

Small, rigid cyclic structures like azetidine are being incorporated into PROTAC linkers to provide conformational constraint and to optimize the spatial orientation of the two ligands. medchemexpress.com Azetidine-3-carboxylic acid and methyl 1-Boc-azetidine-3-carboxylate are examples of azetidine-based building blocks used in the synthesis of PROTACs. medchemexpress.commedchemexpress.com The this compound scaffold could be readily adapted for this purpose. The azetidine nitrogen and a functional group derived from the 3-position could serve as attachment points for the two ligands, with the azetidine ring itself forming a rigid component of the linker. The specific stereochemistry and bulk of the (3-Methylpentan-2-yl)oxy group could influence the linker's conformation and, consequently, the stability and activity of the resulting ternary complex. nih.gov

Scaffolds for Ligand Design and Conformationally Constrained Analogues

The utility of this compound in medicinal chemistry stems from its nature as a conformationally restricted scaffold, a desirable characteristic for the design of specific and potent ligands. The inherent structural features of this compound—namely the strained azetidine ring and the attached ether linkage—play a crucial role in controlling the three-dimensional shape of molecules into which it is incorporated. This control over molecular topography is paramount in designing ligands that can selectively bind to biological targets.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This high degree of strain forces the ring into a relatively planar, rigid conformation. researchgate.netnih.gov Unlike more flexible five- or six-membered rings that can adopt multiple low-energy conformations, the azetidine ring has a limited number of accessible puckered states. This inherent rigidity is a key advantage in ligand design, as it reduces the entropic penalty upon binding to a receptor. enamine.net By locking a portion of the molecule into a well-defined orientation, the azetidine scaffold helps to pre-organize the pharmacophoric elements for optimal interaction with the target protein. nih.gov

The substitution pattern on the azetidine ring further dictates the spatial arrangement of appended functional groups. In the case of this compound, the ether linkage at the 3-position directs the (3-Methylpentan-2-yl)oxy group into a specific vector in space relative to the plane of the azetidine ring. The stereochemistry at the 2-position of the 3-methylpentan-2-yl group introduces an additional chiral center, which can be exploited to fine-tune the shape and steric profile of the ligand.

The combination of the rigid azetidine core and the defined exit vector of the substituent at the 3-position makes this compound a valuable building block for creating conformationally constrained analogues of known bioactive molecules. By replacing a more flexible portion of a lead compound with this rigid scaffold, medicinal chemists can investigate the bioactive conformation of the parent molecule. This strategy of conformational constraint can lead to analogues with improved properties.

The table below summarizes the key structural features of this compound and their influence on molecular conformation for ligand design.

Structural FeatureContribution to Conformational ControlImpact on Ligand Design
Azetidine Ring High ring strain leads to a rigid, near-planar conformation. researchgate.netnih.govReduces conformational flexibility, pre-organizes substituents for binding, and can improve ligand efficiency. enamine.netnih.gov
3-Oxy Linkage Provides a defined exit vector for the substituent, directing its spatial orientation relative to the azetidine core.Allows for precise positioning of functional groups to probe interactions with a binding site.
(3-Methylpentan-2-yl) Group The chiral and branched alkyl chain introduces steric bulk and specific stereochemical features.Can be used to control the shape of the molecule and to explore steric tolerance within a binding pocket.

By leveraging these structural attributes, this compound can serve as a powerful tool in the design of novel ligands with controlled three-dimensional shapes, ultimately contributing to the development of more selective and effective therapeutic agents.

Q & A

Q. What are the optimal synthetic pathways for 3-[(3-Methylpentan-2-yl)oxy]azetidine, and how can purity be validated experimentally?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, azetidine derivatives are often synthesized via alkylation of azetidin-3-ol precursors using reagents like 3-methylpentan-2-yl bromide under basic conditions (e.g., triethylamine) in anhydrous solvents such as dichloromethane . Post-synthesis, purity can be validated using high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy. Quantify impurities using area normalization or spiking experiments with known standards.

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the azetidine ring structure and substituent positions. The oxygen-linked methylpentane group will show distinct splitting patterns in 1^1H NMR (e.g., δ 1.0–1.5 ppm for branched alkanes) .
  • Infrared (IR) Spectroscopy : Identify ether (C-O-C) stretching vibrations near 1100–1250 cm1^{-1} and azetidine ring vibrations (C-N stretching) at ~1200 cm1^{-1}.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. How do solubility properties impact experimental design for in vitro assays?

The compound’s solubility in solvents like DMSO, ethanol, or aqueous buffers dictates its compatibility with biological assays. For instance, if solubility in water is poor (e.g., <1 mg/mL), pre-dissolution in DMSO followed by dilution in assay buffer is recommended. Solubility can be experimentally determined using nephelometry or UV-Vis spectrophotometry at saturation points .

Q. What safety protocols are essential for handling azetidine derivatives in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of volatile intermediates.
  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2k2^k factorial design can systematically evaluate variables like temperature, solvent polarity, and catalyst concentration. For example:

  • Factors : Temperature (40°C vs. 80°C), solvent (THF vs. DCM), base (Et3_3N vs. DBU).
  • Response Variables : Yield (%) and purity (HPLC area %).
    Statistical software (e.g., Minitab or JMP) identifies significant interactions. For instance, higher temperatures in DCM may improve yield but reduce purity due to side reactions .

Q. What computational tools can predict the compound’s reactivity or pharmacokinetic properties?

  • Density Functional Theory (DFT) : Calculate transition states for nucleophilic substitution reactions to optimize synthetic pathways.
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to guide drug design.
  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, metabolic stability, and toxicity .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

  • Cross-Validation : Compare NMR data with X-ray structures to confirm stereochemistry. For example, if NMR suggests axial substituents but X-ray shows equatorial positioning, re-examine solvent effects or crystal packing biases.
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies .

Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C. Monitor degradation via LC-MS to identify breakdown products.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at storage temperatures .

Q. How can cross-disciplinary approaches (e.g., chemical biology) elucidate the compound’s mechanism of action?

  • Proteomics : Use affinity chromatography with the compound as bait to isolate binding partners from cell lysates.
  • CRISPR Screening : Identify gene knockouts that confer resistance to the compound, highlighting potential targets.
  • Metabolomics : Track changes in cellular metabolite levels post-treatment via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.